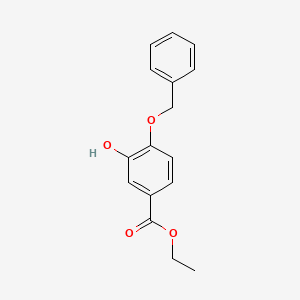
Ethyl 4-(benzyloxy)-3-hydroxybenzoate
Descripción general
Descripción
Ethyl 4-(benzyloxy)benzoate is a chemical compound with the empirical formula C16H16O3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Ethyl 4-(benzyloxy)benzoate includes a benzyloxy group attached to a benzoate ester . The SMILES string representation of the molecule is O=C(OCC)C(C=C1)=CC=C1OCC2=CC=CC=C2 .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 4-(benzyloxy)-3-hydroxybenzoate has been explored in various synthetic and chemical studies. For instance, it has been involved in the regiospecific deoxygenation of β-resorcylic ester derivatives to 4-hydroxybenzoates, demonstrating its utility in chemical synthesis processes (Bartlett et al., 1983). Additionally, its derivatives have been isolated from natural sources like Stocksia brahuica, indicating its presence and potential applications in natural product chemistry (Ali et al., 1998).
Biochemical Applications
Research on parabens, which include ethyl 4-(benzyloxy)-3-hydroxybenzoate, has revealed their influence on processes like adipocyte differentiation. Such studies are crucial for understanding the biochemical pathways and potential therapeutic applications of these compounds (Hu et al., 2013). The metabolism of parabens by liver esterases and UDP-glucuronosyltransferases in humans also highlights the importance of these compounds in pharmacokinetics and toxicology research (Abbas et al., 2010).
Anticancer Activity
A notable application of ethyl 4-(benzyloxy)-3-hydroxybenzoate derivatives is in the field of cancer research. Novel hydrazide-hydrazones derived from ethyl paraben have shown promising anticancer activities, indicating potential therapeutic applications in oncology (Han et al., 2020).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, the study of the photodegradation of parabens, including ethyl 4-(benzyloxy)-3-hydroxybenzoate, provides insights into environmental contamination and remediation strategies (Gmurek et al., 2015). Furthermore, the development of extraction methods for determining parabens in water samples showcases the relevance of these compounds in environmental monitoring (Villar-Navarro et al., 2016).
Propiedades
IUPAC Name |
ethyl 3-hydroxy-4-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-2-19-16(18)13-8-9-15(14(17)10-13)20-11-12-6-4-3-5-7-12/h3-10,17H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAENFNUEKOZHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2462001.png)
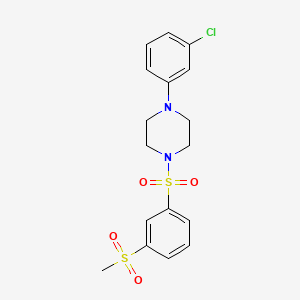
![ethyl 2-(2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2462003.png)
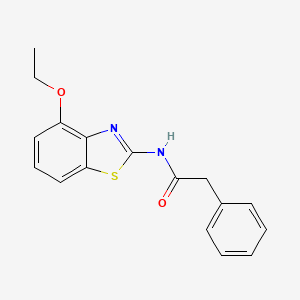
![4-(2-chlorophenyl)-5-cyano-N-(2-methoxyphenyl)-2-methyl-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxamide](/img/structure/B2462005.png)

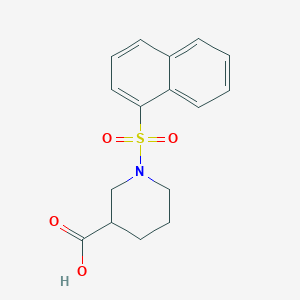
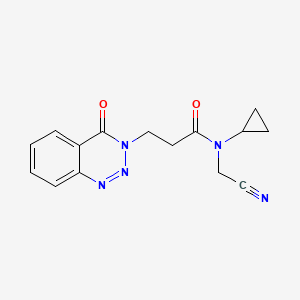

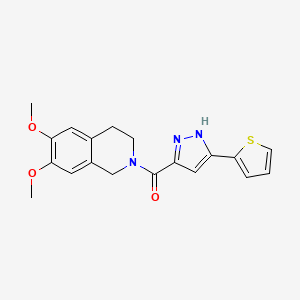
![(1,3-Dioxoisoindol-2-yl)methyl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B2462019.png)


![methyl 1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2462024.png)